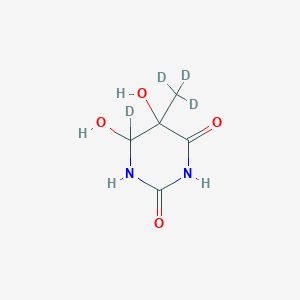

Thymine-alpha,alpha,alpha,6-D4 glycol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O4 |

|---|---|

Molecular Weight |

164.15 g/mol |

IUPAC Name |

6-deuterio-5,6-dihydroxy-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/i1D3,2D |

InChI Key |

GUKSGXOLJNWRLZ-MZCSYVLQSA-N |

Isomeric SMILES |

[2H]C1(C(C(=O)NC(=O)N1)(C([2H])([2H])[2H])O)O |

Canonical SMILES |

CC1(C(NC(=O)NC1=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for Thymine Alpha,alpha,alpha,6 D4 Glycol

Regiospecific Deuteration Methodologies for Thymine (B56734) Precursors

The introduction of deuterium (B1214612) atoms at specific positions within the thymine molecule is the foundational step in the synthesis of Thymine-alpha,alpha,alpha,6-D4 glycol. This requires precise control over the deuteration reactions to ensure the correct placement and high isotopic enrichment of the deuterium labels.

Synthesis of alpha,alpha,alpha-D3 Thymine Analogues

The synthesis of thymine analogues with a trideuterated methyl group (alpha,alpha,alpha-D3) is a key challenge. While direct exchange of the methyl protons on thymine is difficult, a common strategy involves the synthesis of the thymine ring from deuterated precursors. One potential route starts with a deuterated propionic acid derivative which can be used to construct the pyrimidine (B1678525) ring.

Alternatively, methods involving the metal-catalyzed exchange of protons for deuterium can be employed. For instance, certain transition metal catalysts are known to activate C-H bonds, facilitating their exchange with deuterium from a D2O solvent or D2 gas. The specific conditions, including the choice of catalyst, solvent, and temperature, would need to be carefully optimized to achieve high levels of deuteration at the methyl group without affecting other positions on the thymine ring.

Stereoselective Deuteration at the C6 Position

Stereoselective deuteration at the C6 position of the thymine ring presents another synthetic hurdle. nih.gov Recent advancements in asymmetric catalysis have opened new avenues for such transformations. nih.gov One promising approach involves the use of chiral catalysts to direct the addition of deuterium across the C5-C6 double bond of a suitable thymine precursor. nih.gov For example, a photochemical method utilizing peptide- or sugar-derived thiols as catalysts and deuterium oxide as the deuterium source has been reported for the asymmetric radical deuteration of olefins at non-benzylic positions. nih.gov This strategy could potentially be adapted for the stereoselective deuteration of the C6 position of thymine.

Another approach could involve the reduction of a 6-halothymine precursor with a deuteride (B1239839) source in the presence of a chiral ligand. The choice of the chiral ligand would be crucial in determining the stereochemical outcome of the reaction. High-performance liquid chromatography (HPLC) would be essential to separate the desired stereoisomer from any other products. nih.gov

Selective Glycol Formation Techniques (5,6-Dihydroxylation)

Once the regiospecifically deuterated thymine precursor is obtained, the next critical step is the selective formation of the glycol at the 5 and 6 positions of the pyrimidine ring. This 5,6-dihydroxylation must be performed under mild conditions to avoid degradation of the starting material and the product.

Chemical Oxidation Methods for Glycol Formation

Chemical oxidation is a widely used method for the synthesis of thymine glycol. genelink.com The most common oxidizing agents for this transformation are osmium tetroxide (OsO4) and potassium permanganate (B83412) (KMnO4). genelink.comnih.gov These reagents react with the C5-C6 double bond of thymine to form a cyclic intermediate, which upon hydrolysis yields the cis-glycol. nih.gov

The Sharpless asymmetric dihydroxylation (AD) reaction offers a powerful method for achieving stereoselectivity in the glycol formation. oup.comnih.gov This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, to direct the oxidation to one face of the double bond. oup.comnih.gov This allows for the preferential formation of either the (5R, 6S) or (5S, 6R) isomer of the thymine glycol. oup.comnih.gov

| Oxidizing Agent | Typical Conditions | Stereoselectivity | Reference |

| Potassium Permanganate (KMnO4) | Aqueous solution, controlled pH | Generally low, produces cis-glycol | nih.gov |

| Osmium Tetroxide (OsO4) | In the presence of a co-oxidant (e.g., NMO) | Generally low, produces cis-glycol | acs.org |

| Sharpless Asymmetric Dihydroxylation (AD-mix-α or AD-mix-β) | t-BuOH/H2O, 0°C | High, depends on the chiral ligand used | oup.comnih.gov |

Enzymatic Approaches to Thymine Glycol Synthesis

While less common for preparative scale synthesis, enzymatic approaches hold promise for the highly selective synthesis of thymine glycol. DNA glycosylases, such as endonuclease III and endonuclease VIII, are involved in the base excision repair pathway and specifically recognize and excise thymine glycol from damaged DNA. nih.gov While their natural function is cleavage, under modified conditions or with engineered enzymes, it might be possible to catalyze the reverse reaction or a similar hydroxylation.

For instance, the enzymatic incorporation of thymine glycol into oligonucleotides has been investigated using terminal deoxynucleotidyl transferase. acs.org This suggests the potential for enzymatic systems to be developed for the synthesis of the nucleoside or the free base.

Optimization of Reaction Yields and Isotopic Purity

The use of ionic liquids as co-solvents has been shown to improve reaction rates and yields in the Sharpless asymmetric dihydroxylation of thymidine (B127349) derivatives. oup.comnih.govoup.com This is attributed to the increased solubility of the reactants and the stabilization of the catalytic species. oup.com

Purification of the final product and all intermediates is critical for ensuring high isotopic and chemical purity. High-performance liquid chromatography (HPLC) is the method of choice for this purpose. nih.gov The use of different HPLC columns and elution conditions can be explored to achieve baseline separation of the desired product from any unreacted starting materials, regioisomers, or stereoisomers. Mass spectrometry is an indispensable tool for confirming the molecular weight of the product and quantifying the level of deuterium incorporation. nih.gov

| Parameter | Optimization Strategy | Desired Outcome |

| Reaction Yield | Use of ionic liquid co-solvents in dihydroxylation; Optimization of catalyst loading and reaction time. | Increased product recovery at each step. |

| Isotopic Purity | Use of highly enriched deuterium sources; Minimizing side reactions that could lead to deuterium loss. | >98% deuterium incorporation at each labeled position. |

| Chemical Purity | Multi-step HPLC purification of intermediates and final product. | >99% purity of the final compound. |

Purification Methodologies for Isotopic Standards

The ultimate utility of a stable isotope-labeled internal standard, such as this compound, in quantitative analysis, particularly by isotope dilution mass spectrometry, is contingent upon its chemical and isotopic purity. nih.govnih.gov The presence of unlabeled analogous compounds or other synthesis-related impurities can significantly compromise the accuracy of quantification. acs.org Therefore, robust purification methodologies are critical following the synthesis of the labeled compound. The purification strategy for this compound must effectively separate the target deuterated glycol from non-deuterated species, unreacted starting materials, and various byproducts. This is typically achieved through a multi-step process employing various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of nucleoside analogues like thymine glycol. nih.gov Specifically, reversed-phase HPLC (RP-HPLC) is frequently employed due to its excellent resolving power for separating compounds with subtle differences in polarity. For a compound like this compound, a C18 column is a common choice, offering strong hydrophobic retention of the nucleoside derivatives. rsc.org The separation is achieved by using a gradient elution system, typically involving an aqueous mobile phase (often containing a small percentage of an acid like formic acid to improve peak shape) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). acs.org The gradient is programmed to gradually increase the proportion of the organic solvent, eluting compounds based on their hydrophobicity. The deuterated standard is expected to have a slightly different retention time compared to its non-deuterated counterpart, allowing for its isolation. researchgate.net Fraction collectors are used to selectively gather the eluent containing the purified product, guided by UV detection (commonly at 260 nm for nucleosides) and confirmed by mass spectrometry. rsc.orgresearchgate.net

Table 1: Illustrative RP-HPLC Parameters for Purification

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Semipreparative C18 (e.g., 10 mm x 250 mm, 5 µm particle size) | Provides high-resolution separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase for polar compound elution and protonation of analytes. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute more hydrophobic compounds. |

| Flow Rate | 2.0 - 5.0 mL/min | Optimized for separation efficiency on a semipreparative column. |

| Gradient | 0-15% B over 20 min | Gradual increase in organic solvent to resolve closely eluting species. |

| Detection | UV at 260 nm & Mass Spectrometry (MS) | Monitors for the characteristic absorbance of the pyrimidine ring and confirms the mass of the deuterated product. |

Solid-Phase Extraction (SPE) serves as a valuable preliminary or complementary purification step. youtube.com It is particularly useful for sample cleanup, removing major classes of impurities before the final high-resolution purification by HPLC. mdpi.com For this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) can be used to bind the compound from the crude reaction mixture. The process involves conditioning the cartridge with an organic solvent followed by an aqueous solution, loading the sample, washing away highly polar impurities with a weak aqueous solvent, and finally eluting the desired compound with a stronger organic solvent like methanol or acetonitrile. youtube.com This method is effective for concentrating the analyte and removing salts and other highly polar or non-polar contaminants. mdpi.com

Table 2: General Solid-Phase Extraction Protocol

| Step | Solvent/Solution | Purpose |

|---|---|---|

| Conditioning | Acetonitrile or Methanol | To activate the sorbent's hydrophobic functional groups. |

| Equilibration | Water or aqueous buffer | To prepare the sorbent for the aqueous sample loading. |

| Sample Loading | Crude reaction mixture in aqueous solution | To bind the target analyte and related compounds to the sorbent. |

| Washing | Water or low % organic solvent | To elute salts and highly polar impurities. |

| Elution | Methanol or Acetonitrile (with varying %) | To recover the analyte of interest from the sorbent. |

A specialized technique that holds particular relevance for thymine glycol is boronate affinity chromatography. nih.gov This method leverages the unique cis-diol group present in the glycol moiety. A boronate-functionalized stationary phase can form a reversible covalent complex with the cis-diol of thymine glycol under alkaline conditions. nih.gov This allows for highly selective retention of the glycol species while non-diol-containing impurities are washed away. The purified thymine glycol can then be released by lowering the pH. This technique offers a high degree of specificity for the target molecular structure. nih.gov

The successful purification of this compound is verified through rigorous analytical methods. The combination of HPLC for separation and tandem mass spectrometry (MS/MS) for detection provides unequivocal identification and quantification, ensuring the final product meets the high purity standards required for its use as an internal standard in sensitive bioanalytical assays. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of Thymine Alpha,alpha,alpha,6 D4 Glycol

High-Resolution Mass Spectrometry for Deuterium (B1214612) Incorporation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the characterization of isotopically labeled compounds like Thymine-alpha,alpha,alpha,6-D4 glycol. It provides not only the exact mass for molecular formula confirmation but also detailed insights into the compound's structure through fragmentation analysis.

Exact Mass Measurement and Isotopic Purity Verification

The primary step in the analysis of this compound is the determination of its exact mass to confirm its elemental composition and, consequently, the successful incorporation of four deuterium atoms. The molecular formula of this compound is C₅D₄H₄N₂O₄. wikipedia.org

Table 1: Exact Mass and Isotopic Information for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅D₄H₄N₂O₄ | wikipedia.org |

| Molecular Weight | 164.153 | wikipedia.org |

| Accurate Mass | 164.074 | wikipedia.org |

| Unlabeled CAS Number | 2943-56-8 | wikipedia.org |

| Labeled CAS Number | 132523-94-5 | wikipedia.org |

The measured accurate mass of 164.074 Da is consistent with the theoretical mass calculated for the molecular formula C₅D₄H₄N₂O₄, confirming the presence of the four deuterium atoms. wikipedia.org Isotopic purity is a critical parameter for labeled compounds. For this compound, a minimum of 98 atom % D is typically specified for research-grade material, ensuring that the vast majority of the molecules are the desired deuterated species. wikipedia.org This high level of isotopic enrichment is essential for its use as an internal standard in quantitative mass spectrometry-based assays. caymanchem.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In an MS/MS experiment, the precursor ion corresponding to the protonated molecule [M+H]⁺ or other adducts would be selected and subjected to collision-induced dissociation (CID). The resulting product ions would provide information about the location of the deuterium labels. For instance, the loss of a deuterated methyl group (-CD₃) or fragments containing the C6-deuterium would result in specific mass shifts compared to the unlabeled compound, thereby confirming the positions of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including the determination of stereochemistry and regiochemistry. For this compound, which exists as a mixture of diastereomers, various NMR techniques are employed to assign the complex three-dimensional structure. nih.govnih.gov

Proton (¹H) NMR in Deuterated Solvents (D₂O)

¹H NMR spectroscopy in a deuterated solvent like D₂O is used to identify the number and environment of non-exchangeable protons in the molecule. rsc.org In this compound, the signals corresponding to the methyl protons (α-protons) and the H6 proton would be absent due to deuterium substitution.

The remaining proton signals would be those of the N-H protons of the pyrimidine (B1678525) ring. However, in D₂O, these protons will exchange with deuterium and become silent in the ¹H NMR spectrum. The spectrum would therefore be expected to be relatively simple, primarily showing residual solvent signals and any non-deuterated impurities. The absence of signals at the characteristic chemical shifts for the methyl and C6 protons provides strong evidence for successful deuteration at these positions.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Isotopic Effects

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will produce a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Thymine (B56734) Glycol Derivatives

| Carbon Atom | Typical Chemical Shift Range (ppm) | Reference |

| C=O (C2, C4) | 170 - 185 | libretexts.orgwisc.edu |

| C5 | ~70-85 | nih.gov |

| C6 | ~70-85 | nih.gov |

| -CH₃ (unlabeled) | ~15-25 | libretexts.org |

The attachment of deuterium to a carbon atom causes a characteristic upfield shift (to a lower ppm value) in the ¹³C NMR spectrum, known as the isotopic effect. Therefore, the signals for the deuterated methyl carbon (-CD₃) and the C6 carbon would be expected to appear at a slightly lower chemical shift compared to the unlabeled compound. Furthermore, the coupling between carbon and deuterium (¹³C-²H) can lead to splitting of the carbon signals into multiplets, providing further confirmation of deuterium incorporation.

Deuterium (²H) NMR for Confirmation of Deuterium Localization

Deuterium (²H) NMR spectroscopy is the most direct method for observing the incorporated deuterium atoms. wikipedia.org It provides a definitive confirmation of the location and number of deuterium labels in the molecule. wiley.com A ²H NMR spectrum of this compound would be expected to show two distinct signals.

Table 3: Expected Signals in the ²H NMR Spectrum of this compound

| Deuterium Location | Expected Signal | Rationale | Reference |

| -CD₃ | A single resonance | All three deuterium atoms on the methyl group are chemically equivalent. | magritek.com |

| C6-D | A single resonance | The deuterium atom at the C6 position. | magritek.com |

The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same position. illinois.edu Therefore, the signals for the -CD₃ group and the C6-D would appear at chemical shifts corresponding to where the -CH₃ and C6-H protons would resonate in the ¹H NMR spectrum of the unlabeled compound. The integration of these signals would ideally show a 3:1 ratio, corresponding to the three deuterium atoms on the methyl group and the single deuterium atom at the C6 position, thus providing quantitative verification of the deuterium labeling. wiley.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. By dispersing NMR signals into two frequency dimensions, these techniques resolve spectral overlap and reveal intricate details about the connectivity and spatial relationships between nuclei within the molecule.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.orgwikipedia.org In the context of this compound, a COSY spectrum would reveal cross-peaks between protons that are coupled to each other, typically through two or three bonds. This information is crucial for establishing the proton connectivity within the molecule's framework. For instance, the proton at the C6 position, if not deuterated, would show a correlation to the hydroxyl proton at the same carbon, and potentially to other nearby protons, helping to piece together the structure of the pyrimidine ring.

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), is a heteronuclear 2D NMR experiment that correlates directly bonded proton and carbon nuclei (¹H-¹³C). columbia.edulibretexts.org Each cross-peak in an HSQC spectrum represents a carbon atom and its attached proton(s). This technique is highly sensitive and provides a direct map of the C-H bonds in this compound. The absence of a signal for the deuterated methyl group (α,α,α-D3) and the deuterated C6 position in the ¹H dimension of the HSQC spectrum would confirm the specific sites of isotopic labeling.

| Proton (¹H) | Correlated Carbon (¹³C) in HSQC (¹J C-H) | Correlated Carbons (¹³C) in HMBC (²⁻³J C-H) |

| H6 | C6 | C5, C4, C2 |

| CH₃ | Cα | C5, C6 |

| N1-H | - | C2, C6 |

| N3-H | - | C2, C4 |

This table represents hypothetical 2D NMR correlations for a non-deuterated thymine glycol for illustrative purposes. In this compound, the signals corresponding to the deuterated positions would be absent in the ¹H NMR spectrum.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the sample. The resulting spectrum is a plot of absorbance versus wavenumber, which reveals the characteristic vibrational frequencies of the functional groups within the molecule. For this compound, the FTIR spectrum would be expected to show strong absorption bands corresponding to the O-H stretching of the glycol hydroxyl groups, N-H stretching of the amide groups, and C=O stretching of the carbonyl groups. The presence of these bands provides clear evidence for the key functional groups in the molecule.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be useful for observing the vibrations of the pyrimidine ring and the C-C backbone.

The following table summarizes the expected vibrational frequencies and their assignments for this compound based on general knowledge of related compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Technique |

| 3400-3200 | O-H stretching | Hydroxyl (glycol) | FTIR |

| 3200-3000 | N-H stretching | Amide | FTIR |

| 1710-1650 | C=O stretching | Carbonyl (amide) | FTIR, Raman |

| 1450-1350 | C-H bending | Methyl | FTIR |

| 1200-1000 | C-O stretching | Hydroxyl (glycol) | FTIR |

| Ring vibrations | Pyrimidine ring | Heterocycle | Raman |

This table provides expected ranges for vibrational frequencies. Specific values for this compound would require experimental data.

Chromatographic Purity Assessment (HPLC, GC) for Analytical Standard Validation

Chromatographic techniques are essential for assessing the purity of analytical standards like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed to separate the target compound from any impurities, ensuring the accuracy of quantitative measurements.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC is a suitable method, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. The purity of the compound is determined by integrating the peak area of the analyte relative to the total peak area of all components in the chromatogram. Several studies have reported the successful HPLC analysis of thymine glycol and its derivatives. acs.orgacs.orgnih.gov

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of polar compounds like thymine glycol, derivatization is often necessary to increase their volatility and thermal stability. nih.govhelixchrom.com This typically involves converting the hydroxyl and amide groups to less polar derivatives, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), this method not only provides purity information but also structural confirmation based on the mass spectrum of the eluting peak.

The following table presents typical chromatographic conditions that could be adapted for the analysis of this compound, based on methods reported for thymine glycol.

| Parameter | HPLC | GC-MS (after derivatization) |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of water and methanol (B129727)/acetonitrile (B52724) with an acidic modifier (e.g., formic acid) | Helium |

| Flow Rate | 0.5 - 1.0 mL/min | 1.0 - 1.5 mL/min |

| Detector | UV (e.g., 220 nm) or Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Injection Volume | 5 - 20 µL | 1 µL (split or splitless) |

| Oven Temperature Program | Isothermal or gradient | Temperature programming (e.g., 100°C hold, then ramp to 280°C) |

These are representative conditions and would require optimization for the specific analysis of this compound.

Biochemical Pathways and Mechanisms Involving Thymine Glycol Derivatives

Enzymatic Formation and Repair Mechanisms of Thymine (B56734) Glycol in Deuterated Substrates

The formation of thymine glycol in DNA is primarily a damage product and not the result of a direct enzymatic synthesis pathway. However, the repair of this lesion is a critical enzymatic process. Thymine glycol (Tg), including its deuterated forms, is a significant lesion that blocks DNA replication by high-fidelity DNA polymerases and is thus cytotoxic if not removed. nih.govnih.govnih.gov The primary mechanism for its removal from the genome is the base excision repair (BER) pathway. nih.govwikipedia.org

The BER pathway is initiated by a specialized DNA glycosylase that recognizes the damaged base. nih.gov Enzymes such as human NTH1 (hNTH1), a homolog of E. coli Endonuclease III, are responsible for identifying the thymine glycol lesion and excising it by cleaving the N-glycosidic bond that links the damaged base to the deoxyribose sugar in the DNA backbone. ias.ac.in This action creates an apurinic/apyrimidinic (AP) site. nih.gov Subsequent enzymes in the BER pathway, including an AP endonuclease, DNA polymerase, and DNA ligase, then act to restore the correct nucleotide.

While studies focusing specifically on the repair of Thymine-alpha,alpha,alpha,6-D4 glycol are not extensively detailed in the available literature, the principles of enzymatic repair would remain the same. The presence of deuterium (B1214612) at the C6 position could potentially introduce a kinetic isotope effect, possibly altering the rate at which the glycosylase enzyme cleaves the glycosidic bond. Research on other deuterated substrates has shown that such isotope effects can influence the kinetics of enzymatic oxidation and deamination reactions. nih.govnih.gov The repair process for clustered DNA damage, where a thymine glycol lesion is located near another damaged base, involves a complex interplay of lesion-specific enzymes that work to prevent the formation of more lethal double-strand breaks. ias.ac.innih.gov

Table 1: Key Enzymes in Thymine Glycol Repair

| Enzyme Class | Specific Enzyme (Example) | Function in BER Pathway |

|---|---|---|

| DNA Glycosylase | hNTH1 (Endonuclease III homolog) | Recognizes and excises thymine glycol lesion. ias.ac.in |

| AP Endonuclease | APE1 | Cleaves the phosphodiester backbone at the AP site. nih.gov |

| DNA Polymerase | Pol β | Inserts the correct nucleotide (thymine). nih.gov |

Non-Enzymatic Oxidation Pathways of Deuterated Thymine Leading to Glycol Formation

Non-enzymatic pathways, driven by reactive oxygen species and radiation, are the primary routes for the formation of thymine glycol lesions in DNA. nih.gov These processes would similarly affect deuterated thymine, leading to the generation of this compound.

Reactive oxygen species (ROS), which are produced during normal aerobic metabolism and by various chemical agents, are a major source of oxidative DNA damage. nih.govnih.gov The hydroxyl radical (•OH) is particularly reactive and can attack the C5-C6 double bond of the thymine base. taylorandfrancis.com This attack leads to the formation of thymine glycol (5,6-dihydroxy-5,6-dihydrothymine). taylorandfrancis.comnih.gov This process is non-specific and can hydroxylate any DNA base. nih.govtaylorandfrancis.com

In a deuterated system, the same ROS-mediated mechanism would apply. The reaction of hydroxyl radicals with a thymine base featuring deuterium at the C6 position would result in the formation of the corresponding deuterated thymine glycol. Studies have shown that agents like dithiothreitol (B142953) in the presence of iron can induce oxidative damage to thymine, yielding thymine glycols as major products. nih.gov

Table 2: Sources and Types of Reactive Oxygen Species (ROS)

| ROS Source | Key Reactive Species |

|---|---|

| Endogenous Metabolism | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH) nih.gov |

| Ionizing Radiation | Hydroxyl Radical (•OH) nih.gov |

| Chemical Oxidants | Permanganate (B83412) (MnO₄⁻), Osmium Tetroxide (OsO₄) nih.govnih.gov |

Ionizing radiation is a well-established inducer of thymine glycol in DNA. wikipedia.orgnih.govnih.gov The mechanism is largely indirect, proceeding through the radiolysis of water molecules surrounding the DNA, which generates a high concentration of hydroxyl radicals. nih.gov These radicals then attack the thymine base, leading to glycol formation, a process chemically indistinguishable from that caused by other sources of ROS. nih.gov

The yield of thymine glycol is dependent on the radiation dose. nih.gov Studies comparing the effects of ionizing radiation and chemical carcinogens have found that both can efficiently produce thymine glycols in DNA. nih.gov It has been noted that thymine glycol is a principal product of radiation damage. nih.gov Therefore, the irradiation of DNA containing deuterated thymine would be an effective method for generating substrates with this compound lesions for research purposes. nih.govnih.gov

Metabolic Fate and Degradation Pathways of Deuterated Thymine Glycol

Once thymine glycol is formed in DNA, it is either repaired and removed, or it can persist and lead to cytotoxic effects. The excised lesion and its breakdown products are eventually excreted. nih.gov

As discussed in the repair section, the primary metabolic event for thymine glycol within DNA is its hydrolytic cleavage from the deoxyribose backbone by a DNA glycosylase. nih.gov This is the first step in the base excision repair pathway. Computational studies on the uncatalyzed (enzymatic-free) hydrolysis of the N-glycosidic bond of thymidine (B127349) glycol reveal a high energy barrier (ΔG‡ = 138.0 kJ mol⁻¹), which supports the stability of this lesion in the absence of repair enzymes. nih.gov The analysis suggests a synchronous S(N)2 mechanism for this hydrolysis, which differs from the dissociative S(N)1 mechanism preferred for the cleavage of a normal deoxythymidine. nih.gov This mechanistic difference may help repair enzymes selectively target the damaged base over its natural counterpart. nih.gov Following excision, the free deuterated thymine glycol would enter cellular catabolic pathways.

After the thymine glycol base is excised from DNA, it is subject to further degradation. The catabolism of pyrimidines like thymine is a known metabolic pathway, involving enzymes such as dihydropyrimidine (B8664642) dehydrogenase (DPD), which catalyzes the rate-limiting step. researchgate.net While the specific degradation pathway for free thymine glycol is not as clearly defined as that for thymine, it is expected to be broken down into smaller, water-soluble molecules that can be excreted in the urine. nih.gov

Studies involving the alkaline hydrolysis of DNA containing thymine glycol have shown the formation of a complex pattern of radioactive degradation products, indicating that the ring structure can be opened and fragmented. nih.gov The excised thymine glycol and thymidine glycol are considered reliable biomarkers for oxidative DNA damage, and their presence in urine reflects the rate of DNA repair in the body. nih.gov Therefore, this compound, once excised, would likely undergo similar fragmentation and degradation before its ultimate excretion.

Application of Thymine Alpha,alpha,alpha,6 D4 Glycol in Quantitative Biological Mass Spectrometry

Utilization as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS) for Biomarker Quantification

The most prominent application of Thymine-alpha,alpha,alpha,6-D4 glycol is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is considered a gold standard for quantitative analysis due to its high precision and accuracy. In this context, thymine (B56734) glycol is a crucial biomarker for oxidative DNA damage, and its precise quantification is essential for many biomedical studies. nih.govnih.govnih.gov

The principle of IDMS involves adding a known quantity of the isotopically labeled standard, such as this compound, to a biological sample at the earliest stage of sample preparation. acs.org This standard is chemically identical to the endogenous (naturally occurring) thymine glycol but has a different mass due to the deuterium (B1214612) atoms. As the sample is processed through extraction, purification, and derivatization, any loss of the analyte will be accompanied by a proportional loss of the internal standard.

During mass spectrometric analysis, the instrument can distinguish between the endogenous analyte and the deuterated standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the endogenous thymine glycol to that of the known amount of added this compound, an accurate and precise quantification of the biomarker in the original sample can be achieved, correcting for any variability during the analytical procedure. nih.gov This approach has been successfully applied to quantify thymine glycol in various biological matrices, including DNA from cells and tissues. nih.govnih.gov

Quantification of Endogenous Thymine Glycol in Biological Matrices

The quantification of endogenous thymine glycol provides a direct measure of the extent of oxidative stress and DNA damage within an organism or cell culture. acs.org The use of this compound is central to the development of robust and sensitive analytical methods for this purpose.

To accurately measure thymine glycol from biological sources like DNA, extensive sample preparation is required. The process typically begins with the hydrolysis of the DNA to release the individual nucleobases or nucleosides. This can be achieved through acidic hydrolysis or enzymatic digestion. nih.gov

Following hydrolysis, derivatization is often necessary, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), to improve the volatility and thermal stability of the analyte. Common derivatization strategies include:

Silylation: This involves reacting the analyte with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a more volatile tert-butyldimethylsilyl (TBDMS) derivative. acs.orgnih.gov

Pentafluorobenzylation: For enhanced sensitivity in electron capture negative ionization mass spectrometry, a combined derivatization can be used to create a pentafluorobenzyl-tertbutyldimethylsilyl (PFB-TBDMS) derivative. nih.gov

Throughout this multi-step process, the presence of this compound as an internal standard is crucial for accounting for any analyte loss or derivatization inefficiencies. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying thymine glycol without the need for extensive derivatization. nih.gov Method development focuses on optimizing the chromatographic separation of thymine glycol from other cellular components and its sensitive detection by the mass spectrometer.

Key aspects of LC-MS/MS method development include:

Chromatographic Separation: Utilizing a suitable HPLC or UPLC column to achieve good peak shape and separation of thymine glycol isomers from the complex biological matrix. acs.org

Mass Spectrometric Detection: Operating the mass spectrometer in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity. This involves selecting a specific precursor ion of thymine glycol and its corresponding product ion, as well as a separate precursor-to-product ion transition for the this compound internal standard.

A representative LC-MS/MS method for thymine glycol would involve a reversed-phase column with a gradient elution using water and an organic solvent like acetonitrile (B52724) or methanol (B129727), both often containing a small amount of an acid like formic acid to improve ionization.

Table 1: Illustrative LC-MS/MS Parameters for Thymine Glycol Quantification

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | Specific m/z of Thymine Glycol → Product Ion m/z |

GC-MS/MS offers high chromatographic resolution and is a well-established technique for quantifying small molecules like thymine glycol after derivatization. mdpi.com Method development involves optimizing both the gas chromatographic separation and the mass spectrometric detection parameters.

Typical GC-MS/MS method development considerations include:

GC Column Selection: A capillary column, such as one with a Stabilwax phase, is often used to separate the derivatized analytes. fda.gov

Oven Temperature Program: A carefully controlled temperature ramp is essential to separate the analyte of interest from other derivatized compounds in the sample. fda.gov

Ionization and Detection: Electron ionization (EI) is a common ionization method. acs.org For high sensitivity and selectivity, detection can be performed using selected ion monitoring (SIM), which monitors a few specific ions, or multiple reaction monitoring (MRM) on a triple quadrupole instrument. nih.gov

Table 2: Example GC-MS Parameters for Derivatized Thymine Glycol Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatography | |

| Column | Stabilwax Capillary Column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Oven Program | Initial hold at 100°C, ramp to 250°C |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) nih.gov |

| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.gov |

| Monitored Ion (Analyte) | Characteristic fragment ion of derivatized Thymine Glycol |

Using these methods, researchers have been able to determine background levels of thymine glycol in DNA. For instance, levels of 5.45 ± 2.98 ng of cis-thymine glycol per mg of DNA have been reported in human placental DNA. nih.gov Another study found a background level of approximately one thymine glycol per 10^6 bases in undamaged DNA. acs.org

Assessment of Oxidative DNA Damage and Repair Processes in In Vitro Systems

This compound plays a pivotal role in laboratory studies designed to understand the mechanisms of oxidative DNA damage and the cellular response to it. nih.gov In these in vitro experiments, cells are often exposed to agents that induce oxidative stress, such as ionizing radiation or chemical oxidants like osmium tetroxide. nih.govnih.gov

By using IDMS with this compound as the internal standard, scientists can accurately measure the increase in thymine glycol lesions following exposure to these damaging agents. nih.gov This allows for a precise dose-response relationship to be established.

Furthermore, this analytical approach is crucial for studying DNA repair processes. After inducing damage, researchers can monitor the levels of thymine glycol in the cellular DNA over time. A decrease in the amount of thymine glycol indicates the activity of DNA repair enzymes, such as DNA glycosylases, which recognize and excise the damaged base. nih.gov The high accuracy of the quantification enabled by the deuterated standard allows for the determination of repair kinetics, providing insights into the efficiency of these vital cellular pathways.

Elucidation of Kinetic Isotope Effects (KIEs) in Enzyme-Catalyzed Reactions

The deuterium atoms in this compound can be used to probe the mechanisms of enzyme-catalyzed reactions through the measurement of kinetic isotope effects (KIEs). researchgate.net A KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

In the context of this compound, if a C-H bond at one of the deuterated positions (the methyl group or C6) is cleaved during the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate compared to the non-deuterated (protiated) substrate. This is because the C-D bond is stronger and requires more energy to break than a C-H bond.

By comparing the rate of the enzymatic processing of thymine glycol with that of this compound, researchers can determine the KIE. The presence of a significant primary KIE provides strong evidence that C-H bond cleavage is a key part of the slowest step in the reaction mechanism. nih.govyoutube.com This information is invaluable for understanding the transition state of the reaction and the specific chemical steps involved in how enzymes, such as DNA glycosylases, recognize and remove thymine glycol from DNA. nih.govnih.gov

Advanced Methodological Development for Detection and Analysis

Development of Highly Sensitive and Selective Analytical Methods

The detection of thymine (B56734) glycol, a significant product of oxidative DNA damage, requires highly sensitive and selective analytical techniques because it is often present at very low concentrations in biological samples, typically in the range of 0.01 to 10 adducts per 10⁸ normal nucleotides. umn.edunih.govacs.org To meet this challenge, methods combining chromatography with mass spectrometry are employed.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful and widely used tool for measuring oxidative DNA damage, capable of identifying a broad spectrum of base modification products. acs.orgnih.govyoutube.com In this approach, DNA is hydrolyzed, and the released thymine glycol is derivatized to increase its volatility for gas chromatographic separation. nih.govnih.gov The mass spectrometer then detects and quantifies the derivatized analyte. The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) enhances the selectivity of the analysis. nih.gov The incorporation of Thymine-alpha,alpha,alpha,6-D4 glycol as an internal standard at the beginning of the sample preparation corrects for any analyte loss during the multi-step procedure, ensuring accurate quantification. nih.govacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is another cornerstone technique for the analysis of DNA adducts. nih.govnih.govyoutube.com This method can analyze DNA that has been hydrolyzed to nucleosides or dinucleoside monophosphates. nih.govnih.gov The liquid chromatography step separates the analyte of interest from the complex biological matrix before it enters the mass spectrometer. acs.org This online separation helps to reduce signal suppression, a common issue when analyzing analytes at very low concentrations. acs.org Isotope dilution LC-MS/MS, utilizing Thymine-d4 glycol, offers superior selectivity, accuracy, and reproducibility for quantifying DNA adducts in complex biological samples. acs.org Recent advancements, such as nanoflow HPLC and nanospray ionization MS, have further pushed the detection limits of these methods. acs.org

Strategies for Pre-concentration and Enrichment from Complex Biological Samples

Given the low physiological concentrations of DNA adducts, sample pre-concentration and enrichment are crucial steps to remove the bulk of the sample matrix and increase the analyte concentration prior to instrumental analysis. nih.govacs.orgnih.gov Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose in the analysis of DNA damage products from biological matrices like blood, urine, or tissue. nih.govspringernature.comaffinisep.com

The SPE process typically involves four key steps: affinisep.com

Conditioning : The SPE sorbent (the solid phase) is washed with a solvent to prepare it for sample interaction.

Loading : The sample, containing the analyte and matrix components, is passed through the sorbent. The analyte of interest, such as thymine glycol released from hydrolyzed DNA, adsorbs to the solid phase.

Washing : The sorbent is washed with one or more solvents to remove interfering compounds and contaminants, while the analyte remains bound. nih.gov

Elution : A different solvent is used to disrupt the analyte-sorbent interaction, eluting the purified and concentrated analyte for subsequent analysis. nih.gov

Different solid phases can be used, with silica (B1680970) being one of the most common for nucleic acid extraction. nih.gov The choice of sorbent and solvents is optimized to achieve the highest recovery of the target analyte while maximizing the removal of interfering substances. affinisep.com

Derivatization Chemistry for Enhanced Chromatographic Separation and Mass Spectrometric Detection

For GC-MS analysis, chemical derivatization is an essential step to modify the properties of analytes like thymine glycol. weber.huyoutube.com The primary goals of derivatization in this context are to increase the analyte's volatility and thermal stability, and to improve its chromatographic behavior and detection sensitivity. weber.hugcms.cz

Common derivatization strategies for thymine glycol include:

Silylation : This is one of the most common derivatization reactions, involving the replacement of active hydrogen atoms in the analyte with a trimethylsilyl (B98337) (TMS) group. youtube.comgcms.cz Reagents such as N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form silyl (B83357) derivatives. nih.govgcms.czchromforum.org These derivatives are more volatile and less polar, leading to improved peak shape and separation in GC. youtube.com

Pentafluorobenzyl (PFB) Derivatization : In one validated method, thymine glycol is first converted to 2-methylglycerate, which is then derivatized to form a combined pentafluorobenzyl-tertbutyldimethylsilyl (PFB-TBDMS) derivative. nih.gov This PFB derivative exhibits excellent properties for detection by electron capture negative ionization mass spectrometry, a highly sensitive detection mode. nih.gov

It is crucial to control derivatization conditions, such as temperature and the exclusion of air, as improper procedures can lead to the artificial formation of oxidation products, which would compromise the accuracy of the measurement. nih.gov

Rigorous Analytical Method Validation (Accuracy, Precision, Linearity, Limits of Detection/Quantification)

The validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. wjarr.comnih.govjddtonline.info It ensures the reliability, consistency, and accuracy of the analytical data. wjarr.com For a quantitative biomarker assay, key validation parameters include accuracy, precision, linearity, and the limits of detection and quantification. demarcheiso17025.comikev.orgnih.gov The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving a rigorously validated method. nih.govresearchgate.net

Accuracy Accuracy represents the closeness of the measured value to the true or accepted reference value. jddtonline.info In isotope dilution mass spectrometry, the internal standard (Thymine-d4 glycol) is added to the sample at the earliest stage of analysis. nih.govacs.org Because the internal standard is chemically identical to the analyte, it experiences the same potential losses during extraction, cleanup, and derivatization. By measuring the ratio of the analyte to the known amount of the internal standard, highly accurate quantification can be achieved, as this ratio remains constant regardless of sample loss. nih.govresearchgate.net

Precision Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (RSD). For a novel derivatization technique for ethylene (B1197577) glycol, a related compound, the within-run and between-run precision were reported as 6.7% and 8.2%, respectively, demonstrating good reproducibility. nih.gov The use of an internal standard significantly improves the precision of an analytical method. nih.gov

Linearity Linearity is the ability of the analytical method to elicit results that are directly proportional to the concentration of the analyte in the sample within a given range. wjarr.com To determine linearity, a minimum of five concentrations is typically recommended. wjarr.com For a GC-MS method quantifying thymidine (B127349) glycol, linearity was established for a range of 4-20 micrograms of DNA added per tube. nih.gov Another method for ethylene glycol showed linearity from 1.1 to 36.1 mmol/L. nih.gov

Limits of Detection (LOD) and Quantification (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. jddtonline.info The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are crucial for determining the sensitivity of a method. For the analysis of thymidine glycol using GC-ECNI-MS after PFB-TBDMS derivatization, the detection limit was 41 attomoles (amol) injected on-column, and the minimum measurable amount in a DNA sample was 36 femtomoles (fmol). nih.gov

Interactive Data Table: Validation Parameters for Glycol Analysis Click on the headers to sort the data.

| Parameter | Analyte | Method | Value | Source |

|---|---|---|---|---|

| Linearity | Thymidine glycol | GC-ECNI-MS | 4-20 µg DNA per tube | nih.gov |

| Linearity | Ethylene glycol | GC-CI-MS | 1.1-36.1 mmol/L | nih.gov |

| Precision (Within-run RSD) | Ethylene glycol | GC-CI-MS | 6.7% | nih.gov |

| Precision (Between-run RSD) | Ethylene glycol | GC-CI-MS | 8.2% | nih.gov |

| LOD (on-column) | Thymidine glycol (as PFB-TBDMS derivative) | GC-ECNI-MS | 41 amol | nih.gov |

| LOQ (in sample) | Thymidine glycol | GC-ECNI-MS | 36 fmol | nih.gov |

Theoretical and Computational Chemistry of Thymine Alpha,alpha,alpha,6 D4 Glycol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing ab initio methods and Density Functional Theory (DFT), are fundamental to understanding the electronic properties of Thymine-alpha,alpha,alpha,6-D4 glycol. The substitution of hydrogen with deuterium (B1214612) does not alter the electronic potential energy surface of the molecule, meaning its fundamental electronic structure—orbital energies, electron density distribution, and molecular electrostatic potential—is virtually identical to that of its non-deuterated counterpart, thymine (B56734) glycol.

Ab initio calculations performed on the parent compound, thymine glycol, have shown that the methyl group at the C5 position has a strong energetic preference for a pseudo-axial orientation. nih.gov This conformational preference makes the thymine glycol lesion significantly bulkier than other forms of thymine damage, such as 5,6-dihydrothymine. nih.gov This key structural feature is expected to be preserved in the deuterated analogue.

While the electronic structure remains unchanged, the reactivity of the molecule can be subtly affected by the deuterium substitution, a phenomenon known as the kinetic isotope effect (KIE). For any reaction that involves the cleavage of a C-D bond at the C6 position or one of the C-D bonds of the trideuteromethyl group, the reaction rate is expected to be slower compared to the C-H bond cleavage in the non-deuterated molecule. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond, requiring more energy to break. Quantum chemical calculations can model this effect by computing the vibrational frequencies of the reactant and the transition state, allowing for the theoretical prediction of the KIE.

Table 1: Calculated Electronic Properties of Thymine Glycol (Representative) Note: These values are representative for the parent thymine glycol and are not expected to differ significantly for the deuterated species.

| Property | Calculated Value | Method |

| Dipole Moment | 4.5 - 5.5 D | DFT/B3LYP |

| HOMO Energy | -6.8 eV | DFT/B3LYP |

| LUMO Energy | +1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 8.0 eV | DFT/B3LYP |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules and their interactions with the surrounding environment over time. For this compound, particularly when it is incorporated into a DNA strand, MD simulations can reveal how the lesion affects the local and global structure of the DNA helix.

Simulations of the non-deuterated thymine glycol lesion within a DNA duplex have shown that it introduces significant localized distortions. nih.govnih.gov The presence of the glycol can cause the damaged base to be pushed out of the DNA helix (extrahelical), along with the opposing base on the complementary strand. nih.gov This kinking and unwinding of the DNA structure is a critical signal for recognition by DNA repair enzymes. ias.ac.in The substitution with deuterium in this compound is not anticipated to alter these major conformational dynamics, as they are primarily driven by steric and electronic interactions that are unaffected by the isotopic change.

MD simulations are also crucial for studying intermolecular interactions, especially with water (hydration) and with the active sites of enzymes. Studies have revealed specific hydration patterns around the thymine glycol lesion, which may play a role in its recognition by repair proteins like endonuclease III. nih.govnih.gov The deuteration would not change the nature of these hydrogen-bonding interactions, but it could slightly alter the dynamics and lifetimes of these bonds, a subtle effect that could be investigated through advanced MD techniques.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic properties, which is particularly valuable for isotopically labeled compounds. The most significant impact of the deuterium substitution in this compound is on its vibrational spectrum.

Vibrational Frequencies: The frequency of a vibrational mode is dependent on the masses of the atoms involved. The heavier deuterium atom causes the stretching and bending frequencies of the C-D bonds to be significantly lower than those of the corresponding C-H bonds. This isotopic shift is predictable and can be calculated with high accuracy using DFT methods. For example, a typical C-H stretching frequency is around 2900-3000 cm⁻¹, whereas a C-D stretch is found at a much lower frequency, around 2100-2200 cm⁻¹. This makes infrared (IR) and Raman spectroscopy powerful methods for confirming the site-specific incorporation of deuterium.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry. nih.govpnnl.gov While deuterium itself is not typically observed in ¹H or ¹³C NMR, its presence has a small but measurable effect on the chemical shifts of nearby nuclei (an isotope effect). High-level DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these shifts. mdpi.com For this compound, the ¹³C chemical shifts of the C6 and the methyl carbon (C7) would be slightly upfield compared to the non-deuterated compound. The effect on proton chemical shifts of neighboring, non-deuterated protons would be even smaller. These computational predictions are essential for interpreting the complex NMR spectra of such modified biomolecules. nih.gov

Table 2: Predicted Vibrational Frequencies for C-H vs. C-D Bonds This table illustrates the expected shift in vibrational frequencies upon deuteration, based on fundamental principles. Exact values require specific calculations.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |

| Methyl (Cα) Stretch | ~2960 | ~2200 |

| C6-H/D Stretch | ~3050 | ~2250 |

Table 3: Predicted Isotope Effects on ¹³C NMR Chemical Shifts This table shows illustrative, expected shifts due to the deuterium isotope effect. Positive values indicate a downfield shift, negative values an upfield shift.

| Carbon Atom | Expected Isotope Shift (Δδ in ppm) |

| C6 | -0.1 to -0.3 |

| Cα (Methyl) | -0.3 to -0.6 |

| C5 | -0.05 to -0.1 |

Modeling of Reaction Pathways and Transition States for Glycol Formation and Degradation

Computational modeling is instrumental in elucidating the complex reaction mechanisms involved in the formation and degradation of DNA lesions. Thymine glycol is primarily formed by the oxidation of thymine, often initiated by reactive oxygen species (ROS) like the hydroxyl radical. taylorandfrancis.comwikipedia.org Quantum chemical methods can be used to map the entire reaction pathway, from the initial attack of the radical on the C5-C6 double bond of thymine to the formation of the final glycol product.

These models allow for the characterization of all intermediates and, crucially, the transition states that connect them. aip.org By calculating the energy barriers associated with each transition state, researchers can determine the rate-limiting steps of the reaction. For this compound, modeling the formation pathway would be particularly interesting. If the addition of a hydrogen (or deuterium) atom to the C6 position is part of the rate-determining step, a significant primary kinetic isotope effect would be observed, and its magnitude could be predicted computationally.

Similarly, the degradation or repair of the lesion can be modeled. The enzymatic repair of thymine glycol is a multi-step process initiated by DNA glycosylases that excise the damaged base. nih.govnih.gov Modeling the interaction between the enzyme and the deuterated substrate can provide insights into the recognition mechanism and the chemical steps of bond cleavage. Calculations could determine if the deuteration at C6 or the methyl group influences the binding affinity or the catalytic efficiency of the repair enzyme, thereby providing a deeper, atomistic understanding of the DNA repair process.

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches for Comprehensive Biomarker Discovery

The precise measurement of a single DNA damage product, while informative, provides only a partial view of the complex biological response to oxidative stress. A more holistic understanding requires the integration of data from various "omics" platforms. Future research will likely focus on combining the quantification of Thymine-alpha,alpha,alpha,6-D4 glycol-measured DNA damage with proteomics and metabolomics to uncover comprehensive biomarker panels.

By correlating the levels of thymine (B56734) glycol with changes in protein expression (proteomics) and metabolite profiles (metabolomics) in response to oxidative insults, researchers can identify entire pathways affected by DNA damage. For instance, an increase in thymine glycol could be linked to the upregulation of specific DNA repair enzymes, which would be detectable at the protein level. nist.gov Simultaneously, alterations in metabolic pathways, such as those involving glutathione (B108866) or other endogenous antioxidants, could be monitored. nih.govnih.gov This multi-faceted approach can provide a more dynamic and complete picture of the cellular response to oxidative stress, potentially identifying novel biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. nih.gov

Table 1: Illustrative Multi-Omics Integration Strategy

| Omics Platform | Analyte Measured | Role of this compound | Potential Insights |

| Genomics/Nucleic Acid Analysis | Thymine glycol (endogenous) | Internal standard for accurate quantification | Baseline and induced DNA damage levels |

| Proteomics | DNA repair enzymes (e.g., NTH1, OGG1), stress response proteins | Provides context for the observed DNA damage | Understanding the cellular capacity to repair specific lesions |

| Metabolomics | Glutathione, 8-oxoguanine, other small molecule antioxidants/damage products | Correlates DNA damage with metabolic state | Assessing the overall oxidative stress environment and metabolic dysfunction |

Development of Novel Isotopic Probes for In Situ Investigations

Currently, the quantification of thymine glycol using this compound as an internal standard requires the extraction and hydrolysis of DNA, followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov While highly sensitive, this approach does not provide spatial information about the location of DNA damage within the cell or tissue.

A significant future direction lies in the development of novel isotopic probes based on the thymine glycol structure for in situ investigations. While technically challenging, the goal would be to create probes that could be delivered to living cells and subsequently detected using advanced imaging techniques. One hypothetical approach could involve the use of mass spectrometry imaging (MSI), where a labeled probe could potentially be used to map the distribution of DNA damage across a tissue section.

Another avenue could explore the development of probes for techniques like stimulated Raman scattering (SRS) microscopy, which can image molecules with specific vibrational signatures. By incorporating isotopes that shift the vibrational frequency, such as deuterium (B1214612) in this compound, it may be possible to create a probe that is detectable and distinguishable from endogenous molecules, allowing for real-time visualization of DNA damage and repair processes in living cells.

Expansion into Other Isotopic Labeling Strategies for Complementary Research

The deuteration of thymine glycol in this compound is ideal for its use as an internal standard in mass spectrometry due to the mass shift it provides. However, other isotopic labeling strategies could be employed to answer different research questions.

For example, labeling thymine glycol with stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) could enable researchers to trace the metabolic fate of this DNA lesion. By introducing ¹³C- or ¹⁵N-labeled thymine glycol into a cellular system, it might be possible to track its recognition by DNA glycosylases and follow the subsequent steps of the base excision repair pathway. nist.gov This could provide valuable insights into the efficiency and kinetics of DNA repair in different cell types or under various conditions.

Furthermore, the use of different isotopic labels could aid in multiplexed experiments, where researchers aim to simultaneously track different DNA damage products or other cellular components. This expansion beyond deuterium labeling will open up new possibilities for dissecting the intricate processes of DNA damage and repair with greater detail and sophistication.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Thymine-alpha,alpha,alpha,6-D4 glycol in biological matrices?

- Methodological Answer : The compound is typically quantified using liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., Thymidine-d4) to correct for matrix effects and ionization variability. Isotopic purity must be validated via high-resolution mass spectrometry (HRMS) to confirm the absence of unlabeled analogs. Researchers should document the manufacturer, purity, and storage conditions of internal standards to ensure reproducibility, as emphasized in chemical reporting guidelines . For LC-MS parameters, optimize collision energy and monitor multiple reaction monitoring (MRM) transitions specific to the deuterated structure .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Reproducibility requires strict control of deuteration conditions (e.g., solvent purity, reaction temperature, and catalyst type). Isotopic labeling protocols should reference deuterated analogs like o-Cresol-d4 or p-Cresol-d4, which share similar synthetic challenges . Document all steps in detail, including quenching methods and purification techniques (e.g., column chromatography with deuterated solvents). Use nuclear magnetic resonance (NMR) spectroscopy to verify deuteration efficiency at specific positions (e.g., α and 6 positions) and compare results with published isotopic patterns .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve discrepancies in deuterium incorporation levels during synthesis?

- Methodological Answer : Discrepancies often arise from incomplete isotopic exchange or side reactions. To address this:

- Perform subgroup analysis to isolate variables (e.g., reaction time, catalyst concentration) and quantify their impact on deuteration efficiency using ANOVA or regression models .

- Apply isotopic tracing with -NMR or isotope ratio mass spectrometry (IRMS) to map deuterium distribution and identify kinetic bottlenecks .

- Use Krippendorff’s Alpha () to assess inter-laboratory agreement in deuteration measurements, ensuring statistical reliability in collaborative studies .

Q. How should researchers design experiments to assess the compound’s stability under varying physiological conditions?

- Methodological Answer :

- Experimental Design : Simulate physiological environments (e.g., pH 2–8, 37°C) and measure degradation kinetics via LC-MS. Include control groups with non-deuterated thymine to compare hydrolysis rates. Use a fractional factorial design to test interactions between temperature, pH, and ionic strength .

- Data Analysis : Apply Arrhenius equations to model temperature-dependent degradation. Use principal component analysis (PCA) to identify dominant factors affecting stability. Report confidence intervals for half-life estimates to address variability .

- Validation : Cross-validate results with accelerated stability studies (e.g., 50°C for 14 days) and correlate findings with in vitro bioactivity assays .

Data Contradiction and Reliability

Q. How can researchers address conflicting data on the metabolic pathways of this compound?

- Methodological Answer :

- Triangulation : Combine untargeted metabolomics (e.g., UPLC-QTOF-MS) with -labeling to trace deuterium retention in metabolites. Compare results across multiple cell lines or animal models to identify species-specific biases .

- Meta-Analysis : Aggregate data from independent studies and assess heterogeneity using I² statistics. Predefine exclusion criteria for outliers (e.g., studies with unverified isotopic purity) to minimize bias .

- Error Propagation : Quantify uncertainties in MS/MS fragmentation patterns using Monte Carlo simulations, ensuring error margins are reported in pathway flux calculations .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.